molecular formula C22H26Cl4N4O B7959189 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate

Cat. No.: B7959189
M. Wt: 504.3 g/mol
InChI Key: AMOBBWWJLPYBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate is a chemical compound with the molecular formula C11H14Cl2N2O. It is a light yellow to brown solid that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyridine ring attached to an aniline group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate typically involves the reaction of 3-aminopyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The resulting compound is then purified and converted to its dihydrochloride hemihydrate form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple steps of purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Pyridyl)aniline Dihydrochloride Hemihydrate
  • 4-(4-Pyridyl)aniline Dihydrochloride Hemihydrate
  • 3-(3-Pyridyl)aniline Dihydrochloride Hemihydrate

Uniqueness

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its pyridine ring attached to an aniline group provides distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

4-pyridin-3-ylaniline;hydrate;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H10N2.4ClH.H2O/c2*12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;;;;/h2*1-8H,12H2;4*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBBWWJLPYBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)N.C1=CC(=CN=C1)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.